[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Description
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Properties
IUPAC Name |
[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h5H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVOJELSYUUTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising anti-cancer properties.
Mode of Action
It has been suggested that similar compounds may induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in certain cells.
Biochemical Pathways
Similar compounds have been shown to affect the mitochondrial apoptotic pathway.
Biological Activity
The compound [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (commonly referred to as TFMT) is a member of the triazolo-pyridine family known for their diverse biological activities. This article reviews the biological activity associated with TFMT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
TFMT has the following chemical characteristics:
- Molecular Formula : C8H13Cl2F3N4
- Molecular Weight : 293.12 g/mol
- IUPAC Name : [6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine; dihydrochloride
- Appearance : Powder
The biological activity of TFMT is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds with a similar triazolo-pyridine scaffold can inhibit key enzymes involved in cancer progression and inflammation. Specifically, the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance:
- Inhibition of c-Met Kinase : A study demonstrated that triazolo derivatives showed inhibitory activity against c-Met kinase in several cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating moderate to high potency. The most promising compounds exhibited IC50 values as low as 1.06 μM against A549 cells .
Cytotoxicity Studies
The cytotoxic effects of TFMT and related compounds were evaluated using the MTT assay across different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| TFMT | A549 | 1.06 ± 0.16 |
| TFMT | MCF-7 | 1.23 ± 0.18 |
| TFMT | HeLa | 2.73 ± 0.33 |
These results indicate that TFMT possesses significant cytotoxicity against various cancer cell lines.
Potential Therapeutic Uses
TFMT's unique structure suggests several potential therapeutic applications:
- Cancer Therapy : Given its potency against c-Met and other oncogenic pathways, TFMT may be developed as a targeted therapy for cancers characterized by c-Met overexpression.
- Anti-inflammatory Agents : Compounds in the triazolo-pyridine class have shown promise in modulating inflammatory responses.
Case Studies
- Study on Triazolo Derivatives : A comprehensive evaluation of several triazolo derivatives highlighted that modifications at the trifluoromethyl position significantly impacted their biological activity and selectivity against cancer cells .
- Mechanistic Insights : Research into the binding interactions of TFMT with heme-containing enzymes revealed that its trifluoromethyl group plays a crucial role in enhancing binding affinity through hydrophobic interactions .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety is known for its biological activity, and compounds containing this structure have been investigated for their ability to inhibit various cancer cell lines.
Case Study: Antiproliferative Activity
A study assessed the antiproliferative effects of derivatives of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine against human colon cancer cell lines (HCT-116 and HT-29). The results demonstrated that one derivative exhibited an IC50 value of approximately 6.59 to 11.10 µM against HT-29 cells. This compound was found to induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl2, ultimately activating Caspase 3 and leading to cell death .
Drug Development
The unique structural features of [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine make it a promising scaffold for developing new pharmaceuticals.
The mechanism of action for compounds derived from the triazole scaffold often involves interference with cellular processes such as DNA replication and repair mechanisms. This is particularly relevant in cancer therapy where targeting rapidly dividing cells can lead to effective treatment outcomes.
Synthesis and Modifications
Research has also focused on the synthesis of modified derivatives of triazole compounds to enhance their pharmacological properties. For instance:
- The synthesis of various substituted triazoles has been optimized using eco-friendly methodologies that yield high purity compounds with significant biological activities .
Table: Synthesis Conditions for Triazole Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Pd(OAc)2 catalyst; 105 °C | Up to 98% |
| Amidation | Dimethyl carbonate; 140 °C | 78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
